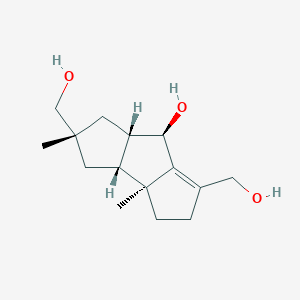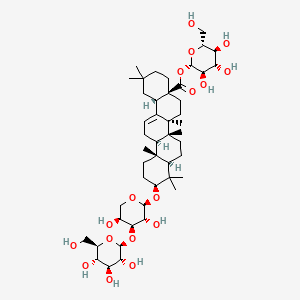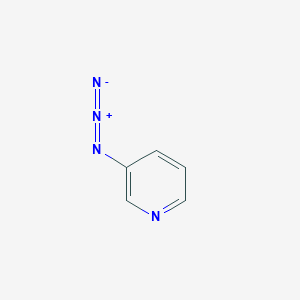
3-アジドピリジン
概要
説明
3-Azidopyridine, also known as 3-Azidopyridine, is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Azidopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Azidopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azidopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロトン化状態の分光学的レポーター
3-アジドピリジンは、プロトン化状態の潜在的な分光学的レポーターとして研究されてきました . アジド伸縮振動は、ピリジンのプロトン化状態に敏感であり、トリフルオロ酢酸との錯体では、ギ酸との錯体と比較して8 cm − 1だけ高周波側にシフトします . これは、3-アジドピリジンは、ピリジン環のプロトン化状態を調べるために使用できることを示唆しています .
Glaser-Hay反応における触媒
3-アジドピリジンは、Glaser-Hay反応で使用されてきました。これは、銅(I)を触媒とする反応であり、末端アルキンをホモカップリングすることにより、対称的な1,3-ジインに変換します . この反応は、化学、生物学、材料科学の分野で幅広い用途を持っています .
速度論と動力学の研究
さまざまなシステムで速度論と動力学を調べるために使用できる一般的な分光学的プローブがないことは、二次元赤外(2D IR)分光法の幅広い応用に大きな障害となっています . 3-アジドピリジンは、ピリジン環のプロトン化状態のプローブとしての可能性を特徴付けるために研究されてきました .
フェルミ共鳴相互作用の研究
3-アジドピリジンのアジド伸縮振動は、1つまたは複数の倍音および結合状態との偶然のフェルミ共鳴相互作用によって分裂しています . これは、フェルミ共鳴相互作用を研究するのに役立つ化合物です。
遷移モーメントの研究
3-アジドピリジンは、遷移モーメントの研究で使用されてきました . 遷移モーメントは、量子力学の基本的な概念であり、分子分光法の研究において重要な役割を果たしています。
化学結合の研究
3-アジドピリジンは、化学結合の研究で使用されてきました . 化学結合を理解することは、新素材の開発と科学の進歩に不可欠です。
作用機序
Target of Action
3-Azidopyridine is a chemical compound that has been studied for its potential as a probe of the protonation state of the pyridine ring . The primary target of 3-Azidopyridine is the protonation state of the pyridine ring , which plays a crucial role in various biochemical reactions.
Mode of Action
The mode of action of 3-Azidopyridine involves its interaction with the protonation state of the pyridine ring. The azido-stretching vibration of 3-Azidopyridine is split by accidental Fermi resonance interactions with one or more overtones and combination states . This interaction results in changes in the protonation state of the pyridine ring.
Result of Action
The result of 3-Azidopyridine’s action is a change in the protonation state of the pyridine ring . This change can influence various biochemical reactions involving the pyridine ring.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Azidopyridine plays a significant role in biochemical reactions, primarily due to its ability to act as a photoaffinity label. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which can form covalent bonds upon exposure to UV light. For instance, 3-Azidopyridine has been used to study the binding interactions of enzymes such as adenosine dinucleotide . The nature of these interactions often involves the formation of a covalent bond between the azido group and the active site of the enzyme, leading to the inactivation of the enzyme while preserving its antigenic properties .
Cellular Effects
The effects of 3-Azidopyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Azidopyridine has been shown to interact with cellular proteins, leading to changes in their activity and function . Additionally, it can impact gene expression by modifying the transcriptional activity of certain genes, thereby altering cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Azidopyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, resulting in enzyme inhibition or activation. This binding interaction can lead to changes in the conformation of the enzyme, thereby affecting its activity . Furthermore, 3-Azidopyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Azidopyridine over time in laboratory settings are critical factors in its application. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat . The long-term effects of 3-Azidopyridine on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to cause sustained changes in enzyme activity and gene expression over time .
Dosage Effects in Animal Models
The effects of 3-Azidopyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, 3-Azidopyridine can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-Azidopyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can participate in the catabolic pathways of nucleotides, where it is metabolized by enzymes such as nucleoside phosphorylases . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Azidopyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, 3-Azidopyridine can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 3-Azidopyridine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . The localization of 3-Azidopyridine can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
特性
IUPAC Name |
3-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAJBAZUBPTCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476857 | |
| Record name | 3-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10296-29-4 | |
| Record name | 3-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

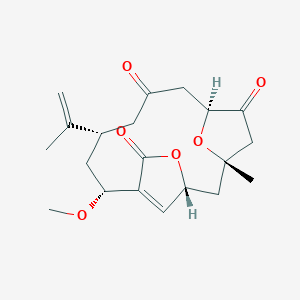


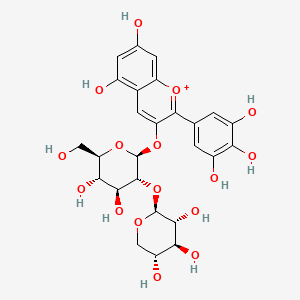
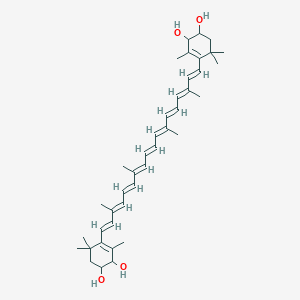


![N-[[(5S)-3-[4-(4-cyanopyrazol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1254565.png)

![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)
